(2,5-Difluoropyridin-4-yl)boronic acid
Overview
Description
(2,5-Difluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. It is a derivative of pyridine, where the 2nd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with a boronic acid group.
Mechanism of Action
Target of Action
The primary target of (2,5-Difluoropyridin-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a high gi absorption . Its Log Kp value suggests low skin permeation .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound is stable and readily prepared, making it environmentally benign . It is stored in a dry environment, preferably in a freezer under -20°C . These conditions help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-4-yl)boronic acid typically involves the lithiation of 2,5-difluoropyridine followed by borylation. One common method includes the reaction of 2,5-difluoropyridine with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of triisopropyl borate. The reaction mixture is then quenched with an acid to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,5-Difluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: Produced through nucleophilic substitution.
Scientific Research Applications
(2,5-Difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,5-Dichloropyridin-4-ylboronic acid
- 2,5-Dimethylpyridin-4-ylboronic acid
- 2,5-Difluorophenylboronic acid
Comparison: (2,5-Difluoropyridin-4-yl)boronic acid is unique due to the presence of both fluorine atoms and a boronic acid group on the pyridine ring. This combination imparts distinct electronic properties and reactivity, making it particularly useful in Suzuki-Miyaura coupling reactions. Compared to its chlorinated or methylated counterparts, the fluorinated derivative exhibits higher stability and reactivity under certain conditions .
Properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGAJDUGLGADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704624 | |
Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263375-23-0 | |
Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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